1,2-Dichloro-4-(2-methylpropoxy)benzene

Description

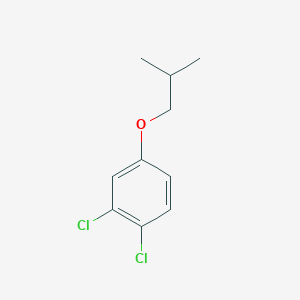

1,2-Dichloro-4-(2-methylpropoxy)benzene is a chlorinated aromatic compound featuring two chlorine atoms at the 1- and 2-positions of the benzene ring and a 2-methylpropoxy (isobutoxy) group at the 4-position.

Properties

IUPAC Name |

1,2-dichloro-4-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSUKVDFGOCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-(2-methylpropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with 2-methylpropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products Formed

Substitution: Hydroxy derivatives or amine derivatives.

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Dechlorinated benzene derivatives.

Scientific Research Applications

1,2-Dichloro-4-(2-methylpropoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-dichloro-4-(2-methylpropoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs (Table 1) include:

Key Observations:

- Substituent Effects : The 2-methylpropoxy group in the target compound enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or electron-withdrawing groups like chloromethyl . This property may improve membrane permeability in bioactive molecules.

- Electronic Profile: The dichloro substituents create an electron-deficient ring, contrasting with etofenprox’s unsubstituted phenoxy group, which is critical for its insecticidal activity .

- Applications : Unlike etofenprox, which is a commercial pesticide, the target compound’s dichloro-alkoxy structure may favor use in synthesizing halogenated intermediates for agrochemicals or pharmaceuticals.

Physicochemical Properties

- Lipophilicity: The branched 2-methylpropoxy group increases logP (octanol-water partition coefficient) compared to linear alkoxy analogs, enhancing lipid solubility.

- Thermal Stability: Dichloro substitution generally improves thermal stability over mono-chloro analogs, as seen in chlorinated benzene derivatives .

Research Findings and Knowledge Gaps

- Etofenprox Comparison: Etofenprox’s efficacy as a pesticide relies on its unhindered phenoxy group and flexible side chain . The target compound’s dichloro substitution may reduce bioactivity but improve stability in environmental conditions.

- Synthetic Pathways : Evidence from analogous compounds suggests that alkylation of 1,2-dichloro-4-hydroxybenzene with 2-methylpropyl bromide could yield the target compound, though yields may vary based on reaction conditions .

- Toxicity Considerations: Chlorinated aromatics often exhibit higher toxicity than non-halogenated analogs. Further studies are needed to assess the ecological impact of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.